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Compound of Interest

Compound Name: Linzagolix Choline

Cat. No.: B608583

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Linzagolix Choline,
an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, in the research and
treatment of common gynecological disorders such as uterine fibroids and endometriosis.[1][2]
[3] This document details the mechanism of action, summarizes key clinical trial data, and
provides example protocols for researchers.

Introduction to Linzagolix Choline

Linzagolix is a selective, non-peptide, small molecule GnRH receptor antagonist.[2][4] By
competitively binding to and blocking GnRH receptors in the pituitary gland, it modulates the
hypothalamic-pituitary-gonadal (HPG) axis. This action leads to a rapid, dose-dependent
reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH),
which in turn suppresses the production of ovarian hormones like estradiol and progesterone.
As uterine fibroids and endometriosis are estrogen-dependent conditions, this reduction in
circulating estrogen helps to alleviate symptoms. Linzagolix has been approved in the
European Union for the treatment of moderate to severe symptoms of uterine fibroids in adult
women of reproductive age.

Mechanism of Action

Linzagolix exerts its therapeutic effect by competitively inhibiting GnRH receptors in the anterior
pituitary gland. This blockade prevents the natural pulsatile GnRH signaling from the
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hypothalamus, leading to a decrease in the synthesis and release of gonadotropins (LH and
FSH). The subsequent reduction in ovarian stimulation results in lower circulating levels of
estradiol and progesterone, which are key drivers for the growth and symptoms of uterine
fibroids and endometriosis. Unlike GNnRH agonists which cause an initial surge in hormones,
Linzagolix provides immediate suppression.
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Caption: Linzagolix Signaling Pathway.

Pharmacokinetics and Pharmacodynamics

Linzagolix is characterized by its rapid oral absorption and dose-linear pharmacokinetics. It has
a high oral bioavailability and a half-life that supports once-daily dosing. The administration of
Linzagolix results in a dose-dependent suppression of estradiol.

Table 1: Pharmacokinetic Properties of Linzagolix
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Parameter Value Reference

Rapidly absorbed, Cmax
Absorption ~2 hours post-
administration

Bioavailability High (80%)
Protein Binding >99% (primarily to albumin)
Half-life 15-18 hours
_ Primarily excreted in urine,
Metabolism o
about one-third in feces
Food Effect No relevant food effect

| Drug Interactions | Low risk of interaction with CYP3A4 enzymes | |

Table 2: Pharmacodynamic Effects of Linzagolix on Serum Estradiol

Median Estradiol

Dosage (E2) Level Effect Reference
75 mg daily 20-60 pg/mL Partial suppression

100 mg daily 20-60 pg/mL Partial suppression

200 mg daily < 20 pg/mL Full suppression

Partial suppression
100/200 mg + ABT* 20-60 pg/mL o
maintained

*ABT: Add-back therapy (1 mg Estradiol / 0.5 mg Norethisterone Acetate)

Application in Uterine Fibroids Research

Linzagolix has been extensively studied for the treatment of heavy menstrual bleeding (HMB)
associated with uterine fibroids, primarily in the Phase 3 PRIMROSE 1 and 2 trials.
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Data Presentation

The PRIMROSE trials demonstrated that Linzagolix, with or without add-back therapy (ABT),
significantly reduced menstrual blood loss compared to placebo.

Table 3: Efficacy of Linzagolix in Uterine Fibroids (PRIMROSE 1 & 2 at 24 Weeks)

Linzagoli

Linzagoli

. Linzagoli Linzagoli Referenc
Endpoint x 100mg X 200mg Placebo
x 100mg X 200mg
+ ABT + ABT
Respond
er Rate 56.4% 75.5% 63.3% 89.1% 29.4%
(%)*
Amenorrhe
32.7% 52.8% 30.6% 56.4% 3.9%
a Rate (%)
Reduction o Statistically o
o Significant -45% to S Significant
in Fibroid ] insignifican ) N/A
reduction -49% reduction
Volume t
Reduction o o Statistically o
) ) Significant Significant o Significant
in Uterine ] ) insignifican ) N/A
reduction reduction reduction
Volume

*Responder Rate: Menstrual blood loss volume < 80 mL and a =50% reduction from baseline.

Experimental Protocol: Phase 3 Trial for Uterine Fibroids
(Adapted from PRIMROSE studies)

This protocol outlines a randomized, double-blind, placebo-controlled study to evaluate the
efficacy and safety of Linzagolix for treating HMB associated with uterine fibroids.

e Objective: To assess if Linzagolix (with and without ABT) reduces menstrual blood loss
compared to placebo over 24 weeks.

o Study Design: A multicenter, randomized, parallel-group, double-blind, placebo-controlled
Phase 3 trial.
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 Participant Population:

o Inclusion Criteria: Premenopausal women aged 18 years or older with a diagnosis of
uterine fibroids confirmed by ultrasound and experiencing heavy menstrual bleeding (=80
mL blood loss per cycle).

o Exclusion Criteria: Pregnancy, desire for pregnancy during the study, contraindications to
GnRH antagonists or hormonal therapy, significant comorbidities.

e Randomization and Intervention: Participants are randomized (e.g., in a 1:1:1:1:1 ratio) to
one of five treatment arms for 24 weeks:

[e]

Linzagolix 100 mg once daily

o

Linzagolix 200 mg once daily

[¢]

Linzagolix 100 mg once daily with ABT (1 mg estradiol/0.5 mg norethisterone acetate)

[¢]

Linzagolix 200 mg once daily with ABT

[e]

Placebo once daily
e Endpoints:

o Primary Endpoint: Responder rate at 24 weeks, defined as menstrual blood loss volume <
80 mL and a =250% reduction from baseline.

o Secondary Endpoints: Rate of amenorrhea, change in fibroid and uterine volume,
improvement in pain scores, and quality of life assessments.

e Assessments:

[¢]

Menstrual blood loss is quantified using the alkaline hematin method.

[e]

Pain is assessed using a validated scale (e.g., Numeric Rating Scale).

o

Uterine and fibroid volume are measured by transvaginal ultrasound or MRI.
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o Safety is monitored through adverse event reporting, clinical laboratory tests, and bone
mineral density (BMD) scans (e.g., DXA) at baseline and follow-up visits.

Statistical Analysis: The primary efficacy analysis is performed on the intent-to-treat

population. The proportion of responders in each active treatment group is compared with
the placebo group using a Cochran-Mantel-Haenszel test.
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Caption: Workflow for PRIMROSE Uterine Fibroid Trials.

Application in Endometriosis Research

Linzagolix has also been evaluated for its efficacy in managing moderate-to-severe
endometriosis-associated pain in the EDELWEISS clinical trial program.

Data Presentation

The EDELWEISS 3 trial showed that Linzagolix, particularly the 200 mg dose with ABT,
significantly reduced dysmenorrhea (menstrual pain) and non-menstrual pelvic pain.

Table 4: Efficacy of Linzagolix in Endometriosis (EDELWEISS 3 at 3 Months)

. Linzagolix Linzagolix
Endpoint Placebo Reference
75mg 200mg + ABT
Dysmenorrhea
44.0% 72.9%
Responders 23.5%
(p<0.001) (p<0.001)
(%)*
Non-Menstrual
Pelvic Pain 38.9% (p=0.279) 47.3% (p=0.007) 30.9%
Responders (%)*
Overall Pelvic 56.4% (p=0.039 56.3% (p=0.034
_ 34.5%
Pain Responders  vs placebo) vs placebo)
Dyschezia
(Painful Bowel Significant Significant N/A
Movements) Improvement Improvement
Reduction

*Responder: Clinically meaningful reduction in pain score with stable or decreased analgesic
use.
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Experimental Protocol: Phase 3 Trial for Endometriosis
(Adapted from EDELWEISS 3 study)

This protocol describes a study to evaluate Linzagolix for the treatment of moderate-to-severe
pain associated with endometriosis.

¢ Objective: To determine the efficacy and safety of Linzagolix (75 mg alone and 200 mg with
ABT) compared to placebo in reducing endometriosis-associated dysmenorrhea and non-
menstrual pelvic pain.

» Study Design: A multicenter, prospective, randomized, double-blind, double-dummy, placebo-
controlled Phase 3 study.

 Participant Population:

o Inclusion Criteria: Women aged 18-45 with surgically confirmed endometriosis and
moderate-to-severe endometriosis-associated pain.

o Exclusion Criteria: Conditions other than endometriosis causing chronic pelvic pain, recent
use of hormonal treatments that could confound results.

e Randomization and Intervention: Participants are randomized (1:1:1 ratio) to one of three
oral, once-daily treatment groups for up to 6 months:

o Linzagolix 75 mg
o Linzagolix 200 mg with ABT (1 mg estradiol/0.5 mg norethisterone acetate)
o Placebo

e Endpoints:

o Co-Primary Endpoints: Proportion of responders for dysmenorrhea and non-menstrual
pelvic pain at 3 months. A responder is defined as a patient with a clinically meaningful
reduction in pain scores without an increase in analgesic use.
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o Secondary Endpoints: Change in overall pelvic pain, dyschezia, quality of life (e.g., using
the EHP-30 score), and safety assessments.

e Assessments:

o Pain is measured daily by participants using a Verbal Rating Scale (VRS) or Numeric
Rating Scale (NRS) recorded in an electronic diary.

o Quality of life is assessed using validated questionnaires.

o Safety monitoring includes tracking adverse events, with a focus on hypoestrogenic effects
like hot flushes and changes in BMD.

 Statistical Analysis: The co-primary endpoints are tested hierarchically. The proportion of
responders in each Linzagolix group is compared to the placebo group.
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Caption: Workflow for EDELWEISS Endometriosis Trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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